molecular formula C19H24N2O3S B6534823 2-(N-methyl4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 863204-70-0

2-(N-methyl4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6534823
CAS No.: 863204-70-0
M. Wt: 360.5 g/mol
InChI Key: DCTLXYUOBJAPPA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-substituted acetamide featuring a 2,4,6-trimethylphenyl (mesityl) group and a 4-methylbenzenesulfonamido moiety. Its structure combines steric bulk from the mesityl group with the electron-withdrawing sulfonamide group, which influences its conformational stability and intermolecular interactions.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-6-8-17(9-7-13)25(23,24)21(5)12-18(22)20-19-15(3)10-14(2)11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLXYUOBJAPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared below with structurally related acetamides and sulfonamides from the evidence, focusing on crystallographic parameters, substituent effects, and intermolecular interactions.

Compound Name Substituents Space Group Key Structural Features Reference
2-(N-Methyl-4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide Mesityl (2,4,6-trimethylphenyl), 4-methylbenzenesulfonamido Not reported Expected antiperiplanar conformation of N–H and C=O; steric hindrance from mesityl group
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) Mesityl, methylacetamide P2₁/c One molecule/asymmetric unit; planar amide linkage; weak C–H⋯O interactions
N-(4-Methylphenylsulfonyl)-2,2,2-trimethylacetamide (Compound I, ) 4-Methylbenzenesulfonyl, tert-butylacetamide P-1 Antiperiplanar N–H and C=O; centrosymmetric dimers via N–H⋯O hydrogen bonds
N-(2,4,6-Trichlorophenyl)-2,2-dichloroacetamide (TMPDCA) 2,4,6-Trichlorophenyl, dichloroacetamide P2₁/c Two molecules/asymmetric unit; Cl substitution enhances electron-withdrawing effects

Key Findings

Conformational Flexibility vs. Rigidity :

  • The mesityl group in the target compound and TMPA introduces steric constraints, reducing conformational flexibility compared to less-substituted analogues (e.g., N-phenylacetamide) .
  • In sulfonamide analogues (e.g., Compound I), the antiperiplanar arrangement of N–H and C=O groups stabilizes the conformation, similar to the target compound’s sulfonamido moiety .

Hydrogen Bonding and Crystal Packing: Sulfonamide-containing compounds (e.g., Compound I) form robust N–H⋯O hydrogen bonds, creating centrosymmetric dimers. This contrasts with TMPA, which relies on weaker C–H⋯O interactions for packing .

The sulfonamide group in the target compound may similarly polarize the amide bond . Methyl groups (in mesityl and 4-methylbenzenesulfonamido) increase hydrophobicity, impacting solubility and crystal packing compared to halogenated derivatives .

Disorder and Crystallographic Challenges :

  • Compounds with bulky substituents (e.g., tert-butyl in Compound I) often exhibit crystallographic disorder, as seen in the split-model refinement of C9–C11 in . The mesityl group in the target compound may present similar challenges.

Data Tables

Crystallographic Parameters of Analogues

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Refinement Software Reference
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) P2₁/c 12.34 7.45 14.22 90 99.5 90 SHELXL
Compound I () P-1 7.89 9.12 10.34 88.2 79.5 82.3 SHELXS-97
TMPDCA P2₁/c 15.67 6.89 16.78 90 105.3 90 SHELXL

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